molecular formula C8H8F2O3 B1425070 Ethyl 2,2-difluoro-2-(furan-2-yl)acetate CAS No. 698378-91-5

Ethyl 2,2-difluoro-2-(furan-2-yl)acetate

Cat. No. B1425070
M. Wt: 190.14 g/mol
InChI Key: UFNHKEQFAYJESB-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of ethyl 2,2-difluoro-2-(furan-2-yl)acetate involves the use of a Schlenk tube equipped with a Teflon septum. The process includes the addition of Ir (PPy) 3, K 2 HPO 4 (2.0 equiv) and 7-methoxycoumarin (0.40 mmol, 1.0 equiv) under Ar, followed by DMSO (3 mL) with stirring. Ethyl bromodifluoroacetate (0.80 mmol, 2.0 equiv) is added subsequently .


Molecular Structure Analysis

The molecular structure of Ethyl 2,2-difluoro-2-(furan-2-yl)acetate is C8H8F2O3 with a molecular weight of 190.14 g/mol. The crystal structure of this compound is monoclinic, with a = 6.8723 (2) Å, b = 27.0231 (7) Å, c = 7.3669 (2) Å, β = 109.235 (3)° .

Scientific Research Applications

Organic Synthesis

  • Catalysis and Reaction Mechanisms : Research by Griffith et al. (2006) delves into difluorinated alkenoates, including Ethyl 2,2-difluoro-2-(furan-2-yl)acetate, and their reactions with furan. They observed that these reactions are catalyzed by tin(IV) and are influenced by the fluorination of the dienophile. Their study also highlights the role of a highly polar transition state and zwitterionic character in these reactions (Griffith et al., 2006).

  • Synthesis of Derivatives : Kumaraswamy et al. (2008) demonstrated the synthesis of 2-(1-naphtho[2,1-b]furan-2-yl-carbonyl)-3,5-disubstituted-2,3-dihydro-1H-pyrazoles starting from Ethyl naphtho[2,1-b]furan-2-carboxylate. This process involves reactions with hydrazine hydrate and substituted acetophenones (Kumaraswamy et al., 2008).

Biochemistry and Biological Activity

  • Antimicrobial and Antioxidant Activities : Devi et al. (2010) synthesized ethyl-3-nitronaphtho[2,1-b]furan-2-carboxylate and further derivatized it to study its antimicrobial and antioxidant activities. This research indicates the potential of furan-2-yl derivatives in developing bioactive compounds (Devi et al., 2010).

Material Science

  • Production of Biobased Polyester : Kim et al. (2019) reported a strategy for the formation of furan-2,5-dicarboxylic acid-derived esters, which are significant in the production of biobased polyesters like polyethylene 2,5-furandicarboxylate (PEF). This research is crucial for developing sustainable materials (Kim et al., 2019).

Safety And Hazards

Ethyl difluoroacetate, a related compound, has hazard statements H226 - H314 and precautionary statements P210 - P233 - P240 - P280 - P303 + P361 + P353 - P305 + P351 + P338 .

properties

IUPAC Name

ethyl 2,2-difluoro-2-(furan-2-yl)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8F2O3/c1-2-12-7(11)8(9,10)6-4-3-5-13-6/h3-5H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UFNHKEQFAYJESB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(C1=CC=CO1)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8F2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

190.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 2,2-difluoro-2-(furan-2-yl)acetate

CAS RN

698378-91-5
Record name ethyl 2,2-difluoro-2-(furan-2-yl)acetate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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